Methoxamine, (-)-

描述

An alpha-adrenergic agonist that causes prolonged peripheral vasoconstriction. It has little if any direct effect on the central nervous system.

Methoxamine has been reported in Lophophora williamsii with data available.

METHOXAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for cardiovascular disease and has 3 investigational indications.

An alpha-1 adrenergic agonist that causes prolonged peripheral VASOCONSTRICTION.

See also: Pseudoephedrine (related); Octopamine (related); Methoxamine Hydrochloride (active moiety of).

属性

Key on ui mechanism of action |

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). |

|---|---|

CAS 编号 |

390-28-3 |

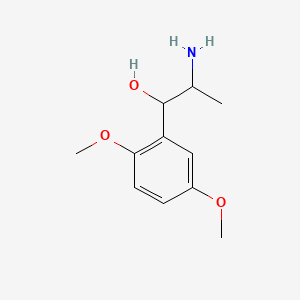

分子式 |

C11H17NO3 |

分子量 |

211.26 g/mol |

IUPAC 名称 |

(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |

InChI 键 |

WJAJPNHVVFWKKL-CPCISQLKSA-N |

手性 SMILES |

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)N |

规范 SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N |

外观 |

Solid powder |

其他CAS编号 |

390-28-3 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

61-16-5 (hydrochloride) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble (185 g/L) 9.21e+00 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Hydrochloride, Methoxamine Methoxamedrin Methoxamine Methoxamine Hydrochloride Metoxamine Wellcome Vasoxin Vasoxine Vasoxyl Vasylox Wellcome, Metoxamine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (-)-Methoxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and pharmacology of (-)-methoxamine, a selective α1-adrenergic receptor agonist. Initially developed in the mid-20th century as a vasopressor, its stereospecific activity and mechanism of action have been the subject of ongoing research. This document details its discovery, evolution of synthetic methodologies from racemic mixtures to the targeted synthesis of the active (1R,2S)-enantiomer, and its interaction with adrenergic signaling pathways. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental protocols are provided for key synthetic transformations.

Discovery and History

Methoxamine was first synthesized by 1944 and was subsequently marketed in the United States by 1949 under brand names such as Vasoxine and Vasoxyl. It was developed as a sympathomimetic agent for the treatment of hypotension, particularly during surgery.[1] Early research focused on its vasopressor effects, which are mediated by the selective agonism of α1-adrenergic receptors, leading to peripheral vasoconstriction and an increase in blood pressure.[2]

A significant milestone in the history of methoxamine was the elucidation of its stereochemistry. The molecule possesses two chiral centers, and it was later discovered that the therapeutically active enantiomer is the (1R,2S)-isomer, also known as L-erythro-methoxamine.[1] This discovery shifted the focus of synthetic chemistry towards stereoselective methods to produce the enantiomerically pure compound, minimizing potential side effects and improving therapeutic efficacy. While the specific original 1944 publication remains elusive in readily available literature, a key historical document is the U.S. Patent 2,359,707, which describes an early synthesis of racemic methoxamine.[1]

Pharmacological Profile

Mechanism of Action

(-)-Methoxamine is a direct-acting α1-adrenergic receptor agonist with high selectivity.[2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells. This activation initiates a Gq protein-coupled signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Signaling Pathway

Caption: (-)-Methoxamine Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for methoxamine, facilitating comparison of its activity and properties.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

| Receptor Subtype | Ki (nM) | EC50 (µM) | Species | Assay Type |

| α1A-Adrenergic | - | 5.10 | Human | Functional Assay (AGONIST) |

| α1B-Adrenergic | 4 | - | Human | Radioligand Binding (AGONIST) |

| α1D-Adrenergic | - | 4.90 | Human | Functional Assay (AGONIST) |

Data sourced from Drug Central.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration |

| Elimination Half-life | ~3 hours | Human | Intravenous |

| Onset of Action (IV) | 1-2 minutes | Human | Intravenous |

| Duration of Action (IV) | ~60 minutes | Human | Intravenous |

| Onset of Action (IM) | 15-20 minutes | Human | Intramuscular |

| Duration of Action (IM) | ~90 minutes | Human | Intramuscular |

| Protein Binding | Low | - | - |

Data compiled from Wikipedia and Taylor & Francis.[1]

Synthesis of (-)-Methoxamine

The synthesis of methoxamine has evolved from the production of a racemic mixture to stereoselective routes yielding the desired (1R,2S)-enantiomer.

Historical Racemic Synthesis (based on U.S. Patent 2,359,707)

This early synthesis started from 2,5-dimethoxypropiophenone.

Caption: Historical Racemic Synthesis Workflow.

Experimental Protocol:

-

Preparation of 2,5-dimethoxy-α-isonitrosopropiophenone hydrochloride: 2,5-dimethoxypropiophenone is dissolved in diethyl ether. The solution is treated with methyl nitrite. The resulting product precipitates as the hydrochloride salt.

-

Reduction to β-(2,5-dimethoxyphenyl)-β-ketoisopropylamine hydrochloride: The isonitroso intermediate is reduced using a palladium on carbon catalyst.

-

Reduction to Racemic Methoxamine: The keto-amine intermediate is further reduced to the final product using platinum black as a catalyst.

Note: This is a generalized protocol based on the patent description. Specific reaction conditions such as temperature, pressure, and reaction times would require further optimization.[1]

Stereospecific Synthesis of (1R,2S)-Methoxamine Hydrochloride

A more modern approach allows for the specific synthesis of the active (-)-methoxamine enantiomer.

Experimental Protocol for the final step:

Conversion of (1R,2S)-Methoxamine to its Hydrochloride Salt:

-

Reactants: (1R,2S)-methoxamine (1.9 g, 9.00 mmol), anhydrous diethyl ether (30 cm³), dry HCl gas.

-

Procedure:

-

A solution of (1R,2S)-methoxamine in anhydrous diethyl ether is prepared in a suitable flask and cooled in an ice bath.

-

A stream of dry HCl gas is passed through the solution for approximately 45 minutes.

-

The resulting precipitate is collected by suction filtration.

-

The solid is washed with cold diethyl ether.

-

The product is dried under a stream of nitrogen to yield (1R,2S)-methoxamine hydrochloride as a white solid.

-

-

Yield: 1.5 g (68%).[3]

Structural Information

Conclusion

(-)-Methoxamine is a synthetically accessible and potent α1-adrenergic receptor agonist with a well-defined mechanism of action. The historical progression of its synthesis from racemic mixtures to the stereospecific production of the (1R,2S)-enantiomer highlights the importance of chirality in drug design and development. The detailed pharmacological data and synthetic protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and pharmacology. Further research could focus on obtaining a definitive crystal structure to better understand its interaction with the α1-adrenergic receptor at a molecular level.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Structure of (-)-Methoxamine

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, with a focus on the (-)-enantiomer. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

(-)-Methoxamine, also known as (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, is a sympathomimetic amine.[3] Its structure is characterized by a substituted phenyl ring and an amino group, which are crucial for its interaction with adrenergic receptors.

Table 1: Chemical and Physical Properties of (-)-Methoxamine

| Property | Value | Source |

| IUPAC Name | (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | [3] |

| CAS Number | 390-28-3 | [3] |

| Molecular Formula | C₁₁H₁₇NO₃ | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

| Melting Point | Not specified for (-)-enantiomer. Racemic HCl salt: 212-216 °C | [4] |

| Boiling Point | Not specified | |

| pKa | 9.2 (for HCl salt) | [4] |

| Solubility | Not specified for (-)-enantiomer. Racemic HCl salt: Soluble in water and ethanol; practically insoluble in ether and chloroform. | [4] |

Mechanism of Action and Signaling Pathway

(-)-Methoxamine exerts its pharmacological effects primarily through the selective activation of α1-adrenergic receptors.[1][2] This interaction initiates a well-defined intracellular signaling cascade.

Alpha-1 Adrenergic Receptor Activation

As an agonist, (-)-Methoxamine binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family.[5] This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gq protein.

Downstream Signaling Cascade

The activation of the Gq protein initiates a series of intracellular events:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[5]

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid.[6]

-

Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[5]

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a physiological response.[7]

Pharmacological Data

The potency and affinity of (-)-Methoxamine for α1-adrenergic receptors are critical parameters for its pharmacological characterization. Limited data is available specifically for the (-)-enantiomer.

Table 2: Pharmacological Activity of Methoxamine

| Parameter | Receptor Subtype | Value | Compound Form | Source |

| EC₅₀ | α1A | 5.10 µM | Not Specified | [8] |

| EC₅₀ | α1D | 4.90 µM | Not Specified | [8] |

| Ki | α1B | 4 µM | Not Specified | [8] |

| EC₅₀ | α1 (porcine internal anal sphincter) | 17.6 µM | L-erythro-methoxamine ((-)-enantiomer) | [9] |

Note: EC₅₀ (Half-maximal effective concentration) and Ki (inhibitor constant) values are measures of drug potency and binding affinity, respectively.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of (-)-Methoxamine's pharmacological properties. The following sections outline general methodologies that can be adapted for studying this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of (-)-Methoxamine for α1-adrenergic receptor subtypes.

Objective: To quantify the binding of (-)-Methoxamine to α1-adrenergic receptors.

General Protocol:

-

Membrane Preparation: Isolate cell membranes expressing the α1-adrenergic receptor subtype of interest.[10]

-

Incubation: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-prazosin) and varying concentrations of unlabeled (-)-Methoxamine.[11]

-

Separation: Separate the bound from free radioligand by rapid filtration.[10]

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ (concentration of (-)-Methoxamine that inhibits 50% of radioligand binding), which can then be converted to a Ki value.[12]

Gq Protein Activation Assay

This assay measures the ability of (-)-Methoxamine to activate Gq proteins.

Objective: To quantify Gq protein activation upon stimulation with (-)-Methoxamine.

General Protocol:

-

Cell Culture: Use cells co-expressing the α1-adrenergic receptor and a Gq protein biosensor (e.g., a FRET-based sensor).[13]

-

Stimulation: Treat the cells with varying concentrations of (-)-Methoxamine.

-

Measurement: Measure the change in the biosensor signal (e.g., FRET ratio) over time using a plate reader.[13]

-

Data Analysis: Plot the change in signal as a function of (-)-Methoxamine concentration to determine the EC₅₀ for Gq activation.

Phospholipase C (PLC) Activity Assay

This assay determines the effect of (-)-Methoxamine on PLC activity.

Objective: To measure the increase in PLC activity following α1-adrenergic receptor stimulation by (-)-Methoxamine.

General Protocol:

-

Cell Lysis: Prepare cell lysates from cells expressing the α1-adrenergic receptor.

-

Reaction Setup: Incubate the cell lysates with a chromogenic or fluorogenic PLC substrate in the presence of varying concentrations of (-)-Methoxamine.[14]

-

Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.[14]

-

Data Analysis: Calculate the rate of substrate hydrolysis to determine PLC activity and plot it against the (-)-Methoxamine concentration to obtain an EC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of PLC activation.

Objective: To measure the accumulation of inositol phosphates in response to (-)-Methoxamine.

General Protocol:

-

Cell Labeling: Label cells expressing the α1-adrenergic receptor with [³H]-myo-inositol.

-

Stimulation: Treat the cells with varying concentrations of (-)-Methoxamine in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.[15]

-

Extraction: Extract the inositol phosphates from the cells.

-

Separation and Quantification: Separate the different inositol phosphate isomers using ion-exchange chromatography and quantify the radioactivity of each fraction.[16]

-

Data Analysis: Plot the amount of accumulated inositol phosphates against the (-)-Methoxamine concentration to determine the EC₅₀.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of (-)-Methoxamine are crucial for understanding its in vivo behavior. Enantioselectivity can play a significant role in these processes.[17][18]

-

Absorption and Distribution: Information on the specific absorption and distribution of the (-)-enantiomer is limited.

-

Metabolism: Methoxamine is known to undergo metabolism, but specific pathways for the (-)-enantiomer are not well-documented.[5]

-

Excretion: The primary route of excretion for methoxamine is via the urine.[19]

Further studies are needed to fully characterize the enantioselective pharmacokinetics of methoxamine.

Conclusion

(-)-Methoxamine is a selective α1-adrenergic receptor agonist with a well-defined signaling pathway. This guide has provided an overview of its chemical properties, structure, and mechanism of action, along with general experimental protocols for its characterization. Further research is required to obtain more specific quantitative data for the (-)-enantiomer, particularly regarding its binding affinities for α1-adrenergic receptor subtypes and its detailed pharmacokinetic profile. Such data will be invaluable for the continued development and understanding of this and related compounds.

References

- 1. Methoxamine [medbox.iiab.me]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nps.org.au [nps.org.au]

- 19. Methoxamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of Methoxamine and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been used clinically as a pressor agent to treat hypotension.[1] Its chemical structure contains two chiral centers, giving rise to four distinct stereoisomers. It is well-established in pharmacology that stereoisomerism can have profound effects on the biological activity of a drug, with enantiomers often exhibiting different potencies, efficacies, and even mechanisms of action.[2][3] This technical guide provides a comprehensive overview of the stereoisomers of methoxamine, their differential biological activities, the underlying signaling pathways, and the experimental methodologies used for their evaluation.

Introduction to Methoxamine and Stereoisomerism

Methoxamine, chemically known as (RS)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, is a sympathomimetic amine that exerts its effects primarily through the activation of α1-adrenergic receptors.[4] This activation leads to vasoconstriction and a subsequent increase in blood pressure.[1]

The presence of two chiral carbons in the methoxamine molecule results in the existence of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These stereoisomers can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror images), referred to as the erythro and threo pairs. The differential spatial arrangement of these isomers dictates their interaction with the chiral environment of biological systems, such as receptor binding pockets.

Biological Activity of Methoxamine Stereoisomers

Research has demonstrated significant differences in the biological activity of the four stereoisomers of methoxamine. The α1-adrenergic agonist activity resides predominantly in the (1R,2S)-isomer, also known as L-erythro-methoxamine.[5][6]

A study evaluating the contractile effect of methoxamine isomers on porcine internal anal sphincter smooth muscle provided quantitative evidence of this stereoselectivity. The L-erythro-methoxamine isomer was found to be approximately four times more potent than the racemic mixture.[6] While detailed quantitative data for the other three isomers are not as readily available, the study indicated that L-erythro-methoxamine was significantly more potent than the other three.[6] This highlights the critical role of stereochemistry in the pharmacological profile of methoxamine.

Data Presentation: Potency of Methoxamine Stereoisomers

| Compound | Configuration | Test System | Potency (EC50) in µM | Relative Potency (vs. Racemate) |

| Racemic Methoxamine | Mixture | Porcine Internal Anal Sphincter | 74.7 (± 16.5)[6] | 1.0 |

| L-erythro-methoxamine | (1R,2S) | Porcine Internal Anal Sphincter | 17.6 (± 3.7)[6] | ~4.2 |

| Other Isomers | (1S,2R), (1R,2R), (1S,2S) | Porcine Internal Anal Sphincter | Significantly less potent than (1R,2S)[6] | Data not available |

Signaling Pathway of Methoxamine

Methoxamine exerts its physiological effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade is initiated upon binding of methoxamine to the receptor, leading to a conformational change and activation of the associated heterotrimeric Gq protein.

The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calcium-dependent signaling pathways, ultimately resulting in smooth muscle contraction and vasoconstriction.

Experimental Protocols

Chiral Separation of Methoxamine Stereoisomers by HPLC

The separation of methoxamine stereoisomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for achieving this.[7][8]

Objective: To separate the four stereoisomers of methoxamine from a racemic mixture.

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., a cyclodextrin-based column)

-

Racemic methoxamine standard

-

Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, methanol with additives like trifluoroacetic acid)

Protocol:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic methoxamine in the mobile phase to a known concentration.

-

Injection: Inject a small volume of the prepared sample onto the column.

-

Elution: Elute the sample isocratically with the chosen mobile phase. The mobile phase composition is critical and often requires optimization to achieve baseline separation of all four isomers.

-

Detection: Monitor the eluent using a UV detector at a wavelength where methoxamine exhibits strong absorbance.

-

Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The order of elution will depend on the specific chiral stationary phase and mobile phase used.

Radioligand Receptor Binding Assay for α1-Adrenergic Receptors

This assay determines the binding affinity (Ki) of each methoxamine stereoisomer for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity of each methoxamine stereoisomer for the α1-adrenergic receptor.

Materials:

-

Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissue homogenates)

-

Radiolabeled ligand with high affinity for α1-adrenergic receptors (e.g., [3H]-prazosin)

-

Unlabeled methoxamine stereoisomers

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup: In a series of tubes, add a constant amount of the receptor-containing membranes and the radiolabeled ligand.

-

Competition: Add increasing concentrations of the unlabeled methoxamine stereoisomer to the tubes. Include controls for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by filtering the incubation mixture through glass fiber filters. The receptors and bound radioligand will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (concentration of the stereoisomer that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The biological activity of methoxamine is highly dependent on its stereochemistry. The (1R,2S)-isomer, L-erythro-methoxamine, is the most potent α1-adrenergic agonist among the four stereoisomers. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in research and development. A thorough understanding of the pharmacological profiles of individual stereoisomers is essential for optimizing therapeutic efficacy and minimizing potential side effects. The methodologies outlined in this guide provide a framework for the chiral separation and biological evaluation of methoxamine stereoisomers and can be adapted for the study of other chiral drug candidates.

References

- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methoxamine - Wikipedia [en.wikipedia.org]

- 5. allfordrugs.com [allfordrugs.com]

- 6. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of Methoxamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

(-)-Methoxamine's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that induces vasoconstriction in vascular smooth muscle (VSM).[1][2] Its mechanism of action is primarily mediated through the activation of α1-adrenoceptors, leading to a cascade of intracellular signaling events that culminate in smooth muscle contraction. This guide provides a detailed technical overview of the molecular pathways involved, presents quantitative pharmacological data, outlines key experimental protocols for studying its effects, and includes visualizations of the signaling and experimental workflows.

Core Mechanism: α1-Adrenoceptor Activation and Gq/11 Signaling

(-)-Methoxamine exerts its vasoconstrictor effect by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells.[3][4] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G-proteins.[3]

Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, which in turn activates the associated Gq/11 protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαq/11 subunit then dissociates from the βγ-subunits and interacts with its primary effector, phospholipase C (PLC).[3]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] These two molecules initiate parallel signaling pathways that work in concert to induce vascular smooth muscle contraction.

Signaling Pathway of (-)-Methoxamine in Vascular Smooth Muscle

Caption: Signaling cascade of (-)-Methoxamine in vascular smooth muscle.

Intracellular Calcium Mobilization

The binding of IP3 to its receptors on the sarcoplasmic reticulum (SR) triggers the opening of calcium channels, leading to the release of stored calcium into the cytoplasm.[3][5] This results in a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i is a primary trigger for smooth muscle contraction.

Calcium ions bind to the protein calmodulin, forming a calcium-calmodulin complex. This complex then activates myosin light chain kinase (MLCK).[3] Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.

Calcium Sensitization Pathways

In addition to direct calcium-dependent activation of MLCK, (-)-Methoxamine-induced vasoconstriction is also modulated by calcium sensitization pathways, which increase the force of contraction at a given intracellular calcium concentration. These pathways are primarily mediated by DAG and the RhoA/Rho-kinase (ROCK) signaling cascade.

-

Diacylglycerol (DAG) and Protein Kinase C (PKC): DAG, the other second messenger produced from PIP2 hydrolysis, activates protein kinase C (PKC).[5][6] Activated PKC can phosphorylate various downstream targets that contribute to the contractile response, including proteins that inhibit myosin light chain phosphatase (MLCP).[6]

-

RhoA/Rho-Kinase (ROCK) Pathway: The activation of Gq/11-coupled α1-adrenoceptors can also lead to the activation of the small GTPase RhoA.[7][8][9][10][11] Activated RhoA, in turn, activates Rho-kinase (ROCK).[7][8][9][10][11] ROCK phosphorylates and inhibits the myosin-binding subunit of MLCP.[8] MLCP is responsible for dephosphorylating the myosin light chain, which leads to muscle relaxation. By inhibiting MLCP, the RhoA/ROCK pathway promotes a sustained contractile state, effectively sensitizing the contractile apparatus to calcium.[8]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for (-)-Methoxamine at the three main α1-adrenoceptor subtypes.

| Parameter | α1A-Adrenoceptor | α1D-Adrenoceptor | α1B-Adrenoceptor | Reference |

| EC50 (nM) | 7943 | 12589 | - | [1] |

| Ki (nM) | - | - | 4000 | [1] |

Note: EC50 values were converted from pEC50 values of 5.10 and 4.90, respectively. Ki value is reported directly.

Experimental Protocols

Isometric Tension Measurement in Isolated Aortic Rings

This protocol describes the measurement of vascular contractile responses to (-)-Methoxamine using wire myography.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

-

(-)-Methoxamine hydrochloride

-

Phenylephrine (for reference)

-

Wire myograph system

-

Dissection microscope and tools

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Under a dissection microscope, carefully remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

-

Mounting: Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system. The organ bath should contain Krebs-Henseleit solution continuously gassed with carbogen and maintained at 37°C.

-

Equilibration and Normalization: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes. After equilibration, normalize the tension by stretching the rings to a predetermined optimal length-tension relationship.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl). After washing, assess endothelium integrity by pre-contracting with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM).

-

Cumulative Concentration-Response Curve: After a final wash and return to baseline tension, add (-)-Methoxamine in a cumulative manner to the organ bath, typically in half-log increments of concentration (e.g., 1 nM to 100 µM). Record the isometric tension developed at each concentration until a maximal response is achieved.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a reference agonist like phenylephrine or as the absolute tension developed. Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).

Experimental Workflow for Isometric Tension Measurement

Caption: Workflow for isometric tension measurement in isolated aortic rings.

Intracellular Calcium Measurement in Vascular Smooth Muscle Cells

This protocol outlines the measurement of intracellular calcium changes in response to (-)-Methoxamine using the fluorescent indicator Fura-2 AM.

Materials:

-

Primary cultured vascular smooth muscle cells (VSMCs)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

(-)-Methoxamine hydrochloride

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

-

Ionomycin and EGTA for calibration

Procedure:

-

Cell Culture: Culture primary VSMCs on glass coverslips until they reach 70-80% confluency.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells three times with HBSS to remove extracellular Fura-2 AM. Then, incubate the cells in fresh HBSS for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Perfuse the cells with HBSS at 37°C.

-

Baseline and Stimulation: Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. After establishing a stable baseline, stimulate the cells by perfusing with a solution containing (-)-Methoxamine.

-

Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths throughout the experiment. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

-

Calibration: At the end of each experiment, calibrate the Fura-2 signal to determine the absolute [Ca2+]i. This is done by first perfusing the cells with a Ca2+-free HBSS containing EGTA and ionomycin to obtain the minimum fluorescence ratio (Rmin), followed by perfusion with a high Ca2+ solution with ionomycin to obtain the maximum fluorescence ratio (Rmax). The [Ca2+]i can then be calculated using the Grynkiewicz equation.

Experimental Workflow for Intracellular Calcium Measurement

Caption: Workflow for intracellular calcium measurement in VSMCs.

Conclusion

The vasoconstrictor action of (-)-Methoxamine in vascular smooth muscle is a multi-faceted process initiated by its selective binding to α1-adrenergic receptors. This triggers a well-defined signaling cascade involving Gq/11 protein activation, PLC-mediated generation of IP3 and DAG, and a subsequent increase in intracellular calcium. The contractile response is further amplified and sustained by calcium sensitization mechanisms involving the PKC and RhoA/ROCK pathways. A thorough understanding of these intricate molecular mechanisms is crucial for the development of novel therapeutic agents targeting the α1-adrenergic system for the management of cardiovascular disorders.

References

- 1. methoxamine [drugcentral.org]

- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. mdpi.com [mdpi.com]

- 7. RhoA/ROCK signaling regulates smooth muscle phenotypic modulation and vascular remodeling via the JNK pathway and vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 10. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rho activation in excitatory agonist-stimulated vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (-)-Methoxamine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been used clinically as a vasopressor to treat hypotension.[1][2] Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical animal models is crucial for drug development, enabling researchers to predict its behavior in humans and design safe and effective therapeutic strategies. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of (-)-methoxamine in various animal models, details relevant experimental protocols, and visualizes key pathways and workflows.

Metabolism of (-)-Methoxamine

The primary metabolic pathway for (-)-methoxamine in animal models is O-dealkylation. This process involves the removal of a methyl group from one of the methoxy groups on the phenyl ring, resulting in the formation of the major metabolite, 2-hydroxymethoxamine.[1] This metabolic transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][4] While specific CYP isoforms responsible for (-)-methoxamine metabolism have not been definitively identified in the literature, CYP2D6 and CYP3A4 are commonly involved in the metabolism of similar compounds.[3][5]

Data Presentation

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life, clearance) for (-)-methoxamine in rats, dogs, or monkeys. The discontinuation of the drug in most countries may have limited recent in-depth pharmacokinetic research in these preclinical species.

For the benefit of researchers designing future studies, the following tables illustrate the standard format for presenting such data.

Table 1: Pharmacokinetic Parameters of (-)-Methoxamine in Rats (Template)

| Parameter | Intravenous Administration | Oral Administration |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (ng·h/mL) | ||

| Half-life (t½) (h) | ||

| Clearance (CL) (mL/h/kg) | ||

| Volume of Distribution (Vd) (L/kg) | ||

| Bioavailability (%) |

Table 2: Pharmacokinetic Parameters of (-)-Methoxamine in Dogs (Template)

| Parameter | Intravenous Administration | Oral Administration |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (ng·h/mL) | ||

| Half-life (t½) (h) | ||

| Clearance (CL) (mL/h/kg) | ||

| Volume of Distribution (Vd) (L/kg) | ||

| Bioavailability (%) |

Table 3: Pharmacokinetic Parameters of (-)-Methoxamine in Monkeys (Template)

| Parameter | Intravenous Administration | Oral Administration |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (ng·h/mL) | ||

| Half-life (t½) (h) | ||

| Clearance (CL) (mL/h/kg) | ||

| Volume of Distribution (Vd) (L/kg) | ||

| Bioavailability (%) |

Experimental Protocols

The following are detailed methodologies for conducting pharmacokinetic studies of (-)-methoxamine in animal models, based on established preclinical research practices and specific analytical methods identified in the literature.

Protocol 1: Pharmacokinetic Study of (-)-Methoxamine in Rats

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).[6][7]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before oral administration.[7]

-

Surgical Preparation: For intravenous administration and serial blood sampling, rats should be surgically implanted with a catheter in the jugular vein and/or carotid artery under anesthesia one day prior to the study.[8]

2. Drug Formulation and Administration:

-

Intravenous (IV) Formulation: (-)-Methoxamine hydrochloride should be dissolved in a sterile, isotonic vehicle suitable for intravenous injection, such as 0.9% saline. The solution should be filtered through a 0.22 µm filter before administration.[9]

-

Oral (PO) Formulation: For oral administration, (-)-methoxamine can be dissolved in a suitable vehicle like water or a 0.5% methylcellulose solution.[6]

-

Dose Administration:

3. Blood Sample Collection:

-

Time Points: Collect serial blood samples (approximately 0.2-0.3 mL) at predetermined time points. For IV administration, typical time points include pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, typical time points include pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6][8]

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate plasma. Store the plasma samples at -80°C until analysis.[7]

4. Bioanalytical Methodology:

-

Method 1: HPLC with Fluorescence Detection [10]

-

Principle: This method involves the derivatization of (-)-methoxamine with a fluorescent agent, allowing for sensitive detection.[10]

-

Sample Preparation:

-

To a plasma or urine sample, add an internal standard.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ether and dichloromethane).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatization buffer (e.g., borate buffer, pH 9.5).[10]

-

Add the derivatizing agent (e.g., 4-chloro-7-nitrobenzofurazan) and incubate to allow the reaction to complete.[10]

-

-

Chromatographic Conditions:

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of (-)-methoxamine in the samples based on the peak area ratio to the internal standard.

-

-

-

Principle: This is a highly sensitive and specific method for quantifying (-)-methoxamine and its metabolites.[11]

-

Sample Preparation:

-

To a plasma or urine sample, add an internal standard (ideally a stable isotope-labeled version of methoxamine).[11]

-

Perform protein precipitation with a solvent like acetonitrile or methanol.[13]

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.[12]

-

Centrifuge the sample and inject the supernatant into the LC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: C18 or other suitable reverse-phase column.[11]

-

Mobile Phase: A gradient of water and acetonitrile containing a modifier like formic acid or ammonium formate.[12]

-

Ionization: Electrospray ionization (ESI) in positive mode.[13]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for (-)-methoxamine and its metabolite, 2-hydroxymethoxamine.

-

-

Adaptations for Other Animal Models

-

Dogs: Beagle dogs are a commonly used non-rodent species.[14] Due to their larger size, larger blood volumes can be collected, and a crossover study design can be employed where each animal receives both IV and oral formulations with a suitable washout period in between.[15] Catheterization of a peripheral vein (e.g., cephalic or saphenous) is common for administration and sampling.[16]

-

Monkeys: Cynomolgus or Rhesus monkeys are often used as non-human primate models.[17][18] Similar to dogs, a crossover design is feasible. Catheters are typically placed in the femoral or saphenous veins.[19] It is important to consider the potential for faster metabolism in monkeys compared to other species.

Mandatory Visualization

Caption: Workflow of a typical preclinical pharmacokinetic study.

Caption: Signaling pathway of (-)-methoxamine via the α1-adrenergic receptor.[1][20]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. admescope.com [admescope.com]

- 10. Determination of methoxamine in human plasma and urine by a validated HPLC-fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study | MDPI [mdpi.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. vetlexicon.com [vetlexicon.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of 8-methoxypsoralen in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of 3 formulations of meloxicam in cynomolgus macaques (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and disposition of WR-1065 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

(-)-Methoxamine: A Comprehensive Technical Guide to a Selective Alpha-1 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor agonist renowned for its vasopressor effects. This technical guide provides an in-depth exploration of its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development, offering detailed insights into the signaling pathways it modulates and the quantitative assessment of its receptor interactions.

Introduction

(-)-Methoxamine, a sympathomimetic amine, functions as a direct-acting agonist with high selectivity for alpha-1 adrenergic receptors.[1] Unlike endogenous catecholamines such as norepinephrine and epinephrine, it exhibits minimal to no activity at beta-adrenergic receptors.[2] This selectivity makes (-)-Methoxamine a valuable pharmacological tool for studying the physiological and pathophysiological roles of alpha-1 adrenoceptors, particularly in the regulation of vascular tone and blood pressure.[1]

Clinically, methoxamine has been used as a pressor agent to treat hypotensive states, especially those associated with spinal anesthesia.[2][3] Its primary therapeutic effect stems from its ability to induce peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[1] The (-)-erythro isomer of methoxamine has been identified as the most potent stereoisomer.[4]

Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade

(-)-Methoxamine exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. These receptors are primarily coupled to the Gq/11 family of heterotrimeric G proteins.

Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. The activated Gαq-GTP subunit then dissociates from the βγ-dimer and stimulates the membrane-bound enzyme, phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream effector proteins, ultimately culminating in a physiological response, such as smooth muscle contraction.

Caption: Alpha-1 adrenergic receptor signaling pathway activated by (-)-Methoxamine.

Pharmacological Profile: Quantitative Data

The affinity (Ki) and potency (EC50) of (-)-Methoxamine at the three human alpha-1 adrenergic receptor subtypes are summarized in the table below. This data is crucial for understanding its selectivity and predicting its physiological effects.

| Receptor Subtype | Ligand | Parameter | Value | Units | Source |

| Human α1A-Adrenergic Receptor | Methoxamine | EC50 | 5.10 | µM | DrugCentral (WOMBAT-PK, CHEMBL)[5][6] |

| Human α1B-Adrenergic Receptor | Methoxamine | Ki | 4 | µM | DrugCentral (IUPHAR, CHEMBL)[5][6] |

| Human α1D-Adrenergic Receptor | Methoxamine | EC50 | 4.90 | µM | DrugCentral (WOMBAT-PK, CHEMBL)[5][6] |

| Porcine Internal Anal Sphincter | Methoxamine (racemate) | EC50 | 74.7 | µM | Br J Surg (2003)[4] |

| Porcine Internal Anal Sphincter | (-)-erythro-Methoxamine | EC50 | 17.6 | µM | Br J Surg (2003)[4] |

| Rabbit Thoracic Aorta | Methoxamine | pKA | ~4.5 | - | Br J Pharmacol (1993)[7] |

Disclaimer: The data presented is compiled from various sources and may have been generated under different experimental conditions. For direct comparison, data from a single, comprehensive study is ideal.

Experimental Protocols

The characterization of (-)-Methoxamine's interaction with alpha-1 adrenergic receptors typically involves two key in vitro assays: radioligand binding assays to determine receptor affinity and functional assays, such as calcium mobilization assays, to determine agonist potency and efficacy.

Radioligand Binding Assay: [3H]-Prazosin Competition

This protocol describes a competition binding assay to determine the binding affinity (Ki) of (-)-Methoxamine for alpha-1 adrenergic receptors using the selective antagonist radioligand, [3H]-prazosin.

Caption: Experimental workflow for a [3H]-prazosin competition binding assay.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

-

Test Compound: (-)-Methoxamine hydrochloride.

-

Non-specific Binding Control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate:

-

Total Binding: 50 µL of [3H]-prazosin (final concentration ~0.2-0.5 nM) and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of [3H]-prazosin and 50 µL of phentolamine (final concentration 10 µM).

-

Competition: 50 µL of [3H]-prazosin and 50 µL of varying concentrations of (-)-Methoxamine (e.g., 10^-10 to 10^-3 M).

-

-

Incubation: Add 100 µL of the membrane preparation to each well. Incubate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (-)-Methoxamine to generate a competition curve.

-

Determine the IC50 value (the concentration of (-)-Methoxamine that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for (-)-Methoxamine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: FLIPR Calcium Mobilization

This protocol describes a functional assay to measure the potency (EC50) of (-)-Methoxamine in stimulating intracellular calcium mobilization in cells expressing alpha-1 adrenergic receptors, using a Fluorometric Imaging Plate Reader (FLIPR).

Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor.

-

Cell Culture Medium: Appropriate medium for the cell line (e.g., F-12K with 10% FBS for CHO-K1).

-

Calcium-sensitive Dye: Fluo-4 AM or a similar calcium indicator.

-

Probenecid: An anion transport inhibitor to prevent dye leakage (optional, but recommended).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: (-)-Methoxamine hydrochloride.

-

Positive Control: A known alpha-1 agonist (e.g., phenylephrine or norepinephrine).

-

FLIPR Instrument and appropriate black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Aspirate the cell culture medium from the wells and add 100 µL of the loading buffer.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of (-)-Methoxamine in assay buffer at 4x the final desired concentration.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Program the instrument to measure a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then add 50 µL of the (-)-Methoxamine dilutions to the respective wells.

-

Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the log concentration of (-)-Methoxamine to generate a dose-response curve.

-

Determine the EC50 value (the concentration of (-)-Methoxamine that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

(-)-Methoxamine remains a cornerstone tool for the pharmacological investigation of the alpha-1 adrenergic system. Its high selectivity allows for the precise dissection of alpha-1 adrenoceptor-mediated signaling and its physiological consequences. This technical guide provides a foundational understanding of (-)-Methoxamine's mechanism of action, a summary of its quantitative pharmacology, and detailed protocols for its in vitro characterization. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their efforts to further elucidate the roles of alpha-1 adrenergic receptors in health and disease and to develop novel therapeutics targeting this important receptor family.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. methoxamine [drugcentral.org]

- 7. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Vasoconstrictive Effects of (-)-Methoxamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been the subject of numerous pharmacological studies due to its distinct vasoconstrictive properties.[1][2][3] Unlike other sympathomimetic amines, (-)-Methoxamine's action is primarily mediated through direct stimulation of α1-adrenoceptors on vascular smooth muscle, leading to a pronounced increase in peripheral vascular resistance with minimal direct cardiac effects.[4][5] This technical guide provides a comprehensive overview of early, foundational research (pre-2000) into the vasoconstrictive effects of (-)-Methoxamine. It is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and a clear visualization of the underlying signaling pathways.

Core Mechanism of Action: The α1-Adrenergic Signaling Pathway

(-)-Methoxamine elicits its vasoconstrictive effects by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells. This activation initiates a well-defined intracellular signaling cascade, as depicted below.

Caption: (-)-Methoxamine induced vasoconstriction signaling pathway.

Quantitative Data from Early In Vivo and In Vitro Studies

The following tables summarize key quantitative data from seminal pre-2000 studies on the vasoconstrictive effects of (-)-Methoxamine.

Table 1: In Vivo Hemodynamic Effects of (-)-Methoxamine in Dogs

| Parameter | Control | (-)-Methoxamine Infusion | % Change | Reference |

| Mean Arterial Pressure (mmHg) | 105 ± 5 | 158 ± 8 | +50.5% | [4] |

| Total Peripheral Resistance (mmHg/L/min) | 35.2 ± 3.1 | 70.8 ± 5.2 | +101.1% | [4] |

| Cardiac Output (L/min) | 3.0 ± 0.4 | 2.2 ± 0.3 | -26.7% | [4] |

| Heart Rate (beats/min) | 120 ± 10 | 95 ± 8 | -20.8% | [4] |

| Foreleg Venous Resistance (mmHg/mL/min) | 7.8 ± 0.9 | 14.2 ± 1.5 | +82.1% | [1] |

| Foreleg Total Vascular Resistance (mmHg/mL/min) | 45.3 ± 4.7 | 88.9 ± 7.9 | +96.2% | [1] |

Data are presented as mean ± SEM. Experiments were conducted on anesthetized, spinalized, and ganglion-blocked dogs.

Table 2: In Vivo Hemodynamic Effects of (-)-Methoxamine in Rats

| Parameter | Control | (-)-Methoxamine (0.025 mg/kg) | % Change | Reference |

| Mean Aortic Pressure (mmHg) | 110 ± 6 | 145 ± 8 | +31.8% | [2] |

| Total Peripheral Resistance (arbitrary units) | 0.85 ± 0.05 | 1.25 ± 0.08 | +47.1% | [2] |

| Heart Rate (beats/min) | 380 ± 15 | 330 ± 12 | -13.2% | [2] |

| Cardiac Output (mL/min) | 130 ± 10 | 116 ± 9 | -10.8% | [2] |

Data are presented as mean ± SEM. Experiments were conducted on Wistar-Kyoto rats.

Table 3: In Vitro Vasoconstrictive Effects of (-)-Methoxamine on Isolated Rabbit Thoracic Aorta

| Agonist | EC50 (μM) | Maximum Contraction (% of KCl max) | Reference |

| (-)-Methoxamine | 5.2 ± 0.7 | 95 ± 4 | [6] |

| Norepinephrine | 0.18 ± 0.03 | 100 | [6] |

| Phenylephrine | 0.85 ± 0.11 | 98 ± 3 | [6] |

Data are presented as mean ± SEM. EC50 values represent the concentration of agonist that produces 50% of the maximum response.

Detailed Experimental Protocols

This section outlines the methodologies employed in the key early studies cited in this guide.

In Vivo Hemodynamic Studies in Dogs

Caption: In vivo experimental workflow in dogs.

Protocol:

-

Animal Preparation: Adult mongrel dogs of either sex were used. The animals were fasted overnight with free access to water.

-

Anesthesia and Surgical Preparation: Anesthesia was induced and maintained with an appropriate agent (e.g., pentobarbital sodium). The animals were tracheotomized and artificially ventilated. Catheters were placed in the femoral artery for blood pressure measurement, in the femoral vein for drug administration, and a flow probe was placed around the ascending aorta or a regional artery (e.g., foreleg artery) to measure blood flow.

-

Spinalization and Ganglionic Blockade: To eliminate reflex autonomic changes, the spinal cord was transected at the first cervical vertebra (C1), and a ganglionic blocking agent such as hexamethonium was administered.[4]

-

Hemodynamic Measurements: Arterial blood pressure, heart rate, and cardiac output (or regional blood flow) were continuously recorded. Total peripheral resistance was calculated by dividing the mean arterial pressure by the cardiac output.

-

Drug Administration: (-)-Methoxamine was administered as a continuous intravenous infusion at stepwise increasing doses.

-

Data Analysis: Hemodynamic parameters were measured at baseline and at each dose of (-)-Methoxamine. Dose-response curves were constructed to determine the effect of the drug on vascular resistance.

In Vitro Isolated Blood Vessel Studies

Caption: In vitro isolated tissue experimental workflow.

Protocol:

-

Tissue Preparation: Rabbits were euthanized, and the thoracic aorta was carefully excised and placed in cold, oxygenated physiological salt solution (PSS). The aorta was cleaned of adherent connective tissue and cut into rings of approximately 3-5 mm in length.[6]

-

Mounting in Organ Bath: The aortic rings were mounted in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The rings were connected to isometric force transducers to record changes in tension.

-

Equilibration and Viability Check: The tissues were allowed to equilibrate for a period of 60-90 minutes under a resting tension. The viability of the smooth muscle was then assessed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Cumulative Concentration-Response Curves: After a washout period, cumulative concentration-response curves to (-)-Methoxamine were generated by adding the agonist in a stepwise manner to the organ bath.

-

Data Analysis: The contractile responses were recorded, and the data were used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum contraction.

Conclusion

The early studies on (-)-Methoxamine consistently demonstrated its potent vasoconstrictive effects, primarily through the direct activation of α1-adrenergic receptors. In vivo experiments in dogs and rats revealed a significant increase in total peripheral resistance, leading to a rise in blood pressure, often accompanied by a reflex decrease in heart rate.[1][2][4] In vitro studies on isolated arteries, such as the rabbit thoracic aorta, provided quantitative measures of its potency and efficacy, allowing for comparison with other sympathomimetic amines.[6] The detailed experimental protocols from these foundational studies established a robust framework for investigating vascular pharmacology. The signaling pathway, involving the Gq protein, phospholipase C, and subsequent increase in intracellular calcium, provides a clear molecular basis for its vasoconstrictive action. This body of early research has been instrumental in defining the pharmacological profile of (-)-Methoxamine and its role as a selective α1-adrenergic agonist.

References

- 1. Comparison of the effects of sympathomimetic amines upon venous and total vascular resistance in the foreleg of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hemodynamic profiles of methoxamine and B-HT 933 in spinalized ganglion-blocked dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro hyporeactivity to methoxamine in portal hypertensive rats: reversal by nitric oxide blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasoconstrictor threshold synergism and potentiation in the rabbit isolated thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Methoxamine's Effects on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Methoxamine, a selective α1-adrenergic receptor agonist, plays a critical role in modulating intracellular calcium ([Ca2+]i) signaling, primarily in smooth muscle cells. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental methodologies, and downstream consequences of (-)-Methoxamine-induced calcium mobilization. By activating the Gq/11 protein-coupled receptor pathway, (-)-Methoxamine triggers a well-defined signaling cascade culminating in the release of calcium from intracellular stores and, in some cases, influx from the extracellular space. This elevation in cytosolic calcium is a pivotal event that initiates a variety of physiological responses, most notably vasoconstriction. This document details the core signaling pathway, provides standardized protocols for its investigation, and presents available quantitative data to serve as a resource for researchers in pharmacology and drug development.

Core Signaling Pathway

(-)-Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G proteins.[1][2] This initiates a cascade of intracellular events:

-

Receptor Activation and G-Protein Coupling: Upon binding of (-)-Methoxamine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq/11 protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq/11).[2]

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex then binds to and activates Phospholipase C-β (PLCβ).[3][4]

-

Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR).[1] This binding opens the IP3R channels, leading to a rapid efflux of stored Ca2+ into the cytosol, causing a sharp increase in intracellular calcium concentration.[1]

-

Downstream Effects of DAG and Calcium: DAG remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC).[4][5] The increased cytosolic calcium also binds to calmodulin, which in turn activates various downstream effectors, including myosin light-chain kinase (MLCK) in smooth muscle cells, leading to contraction.[2] Furthermore, this calcium signaling can influence other pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes like proliferation and differentiation.[6][7][8]

Signaling Pathway of (-)-Methoxamine-Induced Calcium Release

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. mdpi.com [mdpi.com]

- 6. MAPKs Are Highly Abundant but Do Not Contribute to α1-Adrenergic Contraction of Rat Saphenous Arteries in the Early Postnatal Period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Characterization of (-)-Methoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Methoxamine, the levorotatory isomer of methoxamine, is a selective α1-adrenergic receptor agonist.[1] Like other α1-agonists, it elicits its pharmacological effects by binding to and activating α1-adrenergic receptors, leading to a cascade of intracellular events. This technical guide provides an in-depth overview of the initial in vitro characterization of (-)-Methoxamine, focusing on its receptor binding, functional activity, and the experimental protocols used for its evaluation.

Core Concepts: Receptor Selectivity and Signaling Pathway

(-)-Methoxamine demonstrates selectivity for α1-adrenergic receptors with little to no effect on β-adrenergic receptors.[1] Its primary mechanism of action involves the activation of the Gq protein-coupled signaling pathway.[2] Upon binding to the α1-adrenergic receptor, (-)-Methoxamine induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This elevation in intracellular Ca2+ is a key event that leads to various physiological responses, including smooth muscle contraction.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for (-)-Methoxamine and its related compounds from in vitro studies.

Table 1: Functional Potency (EC50) in Porcine Internal Anal Sphincter (IAS) Contraction

| Compound | EC50 (µM)[3] |

| (-)-Methoxamine (L-erythro-methoxamine) | 17.6 |

| Racemic Methoxamine | 74.7 |

| Phenylephrine | 58.3 |

Table 2: Binding Affinity (pKA) in Rabbit Thoracic Aorta

| Compound | pKA[4] |

| Methoxamine | ~4.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Functional Potency Assessment in Porcine Internal Anal Sphincter (IAS) Strips[3]

Objective: To determine the concentration-response relationship and potency (EC50) of (-)-Methoxamine in inducing smooth muscle contraction.

Materials:

-

Porcine internal anal sphincter (IAS) tissue

-

Krebs solution (composition not specified in the source)

-

(-)-Methoxamine (L-erythro-methoxamine) and other test compounds

-

Superfusion organ bath

-

Isometric force transducer

Methodology:

-

Isolate porcine IAS tissue and cut it into strips.

-

Suspend the tissue strips in a superfusion organ bath containing Krebs solution and allow them to equilibrate.

-

Subject the equilibrated tissue strips to increasing concentrations of the test compounds, including (-)-Methoxamine, for 20 seconds at each concentration, which is sufficient to obtain a stable muscle tone.

-

Record the isometric contraction force using a force transducer.

-

Plot the concentration of the agonist against the contractile response to generate a concentration-response curve.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, from the concentration-response curve.

Protocol 2: Radioligand Binding Assay for α1-Adrenergic Receptors (General Protocol)

Objective: To determine the binding affinity (Ki) of (-)-Methoxamine for α1-adrenergic receptors.

Materials:

-

Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues)

-

Radioligand (e.g., [3H]-prazosin)

-

(-)-Methoxamine and other non-labeled competitor ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Binding Reaction: In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-prazosin), and varying concentrations of the unlabeled competitor ligand (e.g., (-)-Methoxamine).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-